Hedione

Description

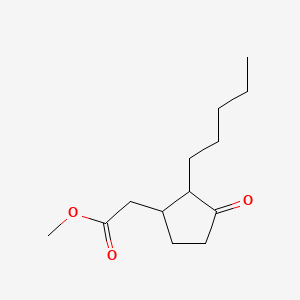

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-oxo-2-pentylcyclopentyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWWIYGFBYDJQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(CCC1=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2029325 | |

| Record name | Methyl dihydrojasmonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid; Other Solid, Pale straw-coloured to yellowish oily liquid; Powerful floral, jasmine-like aroma | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl dihydrojasmonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in oils; very slightly soluble in water, Soluble (in ethanol) | |

| Record name | Methyl dihydrojasmonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.997-1.008 (20°) | |

| Record name | Methyl dihydrojasmonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

24851-98-7 | |

| Record name | Hedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24851-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl dihydrojasmonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024851987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl dihydrojasmonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-oxo-2-pentylcyclopentaneacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL DIHYDROJASMONATE (SYNTHETIC) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GW44CIE3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hedione's Mechanism of Action in the Limbic System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hedione (methyl dihydrojasmonate) is an aroma compound that has been identified as a potent ligand for the human vomeronasal-type receptor 1 (VN1R1).[1][2] This interaction triggers a cascade of neuronal events, leading to the activation of key structures within the limbic system, including the amygdala and hippocampus, as well as the hypothalamus. Functional magnetic resonance imaging (fMRI) studies have demonstrated that Hedione elicits a significantly stronger activation in these regions compared to other floral scents, with a notable sex-differentiated response in the hypothalamus, suggesting a potential role in modulating hormonal secretion.[1][3] This technical guide provides an in-depth overview of the mechanism of action of Hedione in the limbic system, detailing the experimental evidence and methodologies that form the basis of our current understanding.

Hedione and the Vomeronasal-Type Receptor 1 (VN1R1)

Humans possess five functional vomeronasal-type 1 receptor genes (VN1R1-VN1R5), which are expressed in the olfactory mucosa.[1] Among these, VN1R1 has been identified as the specific receptor for Hedione.[1][2] This discovery was a significant step in understanding how certain chemical cues might influence human physiology and behavior through pathways distinct from the main olfactory system.

Ligand-Receptor Interaction

The binding of Hedione to VN1R1 initiates a signaling cascade within the receptor-expressing cells. While the precise binding affinity (EC50) of Hedione to VN1R1 is not extensively detailed in the primary literature, its functional activation has been robustly demonstrated through calcium imaging in heterologous expression systems.[4][5]

Signaling Pathway and Limbic System Activation

The activation of VN1R1 by Hedione is believed to follow a G-protein coupled receptor (GPCR) signaling pathway, a common mechanism for olfactory and vomeronasal receptors.[6] This initial signal is then transmitted to higher brain centers, resulting in the observed activation of the limbic system.

Experimental Evidence and Methodologies

The elucidation of Hedione's mechanism of action has been primarily based on two key experimental approaches: in vitro calcium imaging using heterologous expression systems and in vivo functional magnetic resonance imaging (fMRI) in human subjects.

Heterologous Expression and Calcium Imaging

To identify the specific receptor for Hedione, researchers utilized a heterologous expression system, a technique where a gene of interest (in this case, the VN1R1 receptor gene) is expressed in a cell line that does not normally produce that protein.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells were cultured under standard conditions. The cells were then transfected with a plasmid containing the genetic code for the human VN1R1 receptor.[4][5]

-

Calcium Imaging: The transfected cells were loaded with a calcium-sensitive fluorescent dye. Changes in intracellular calcium concentration, a hallmark of GPCR activation, were monitored using fluorescence microscopy.[4][5]

-

Ligand Application: A solution containing Hedione was applied to the cells, and the resulting changes in fluorescence were recorded. An increase in fluorescence indicated an influx of calcium and, therefore, activation of the VN1R1 receptor by Hedione.[4][5]

Functional Magnetic Resonance Imaging (fMRI)

To investigate the effects of Hedione on the human brain in vivo, researchers employed fMRI. This non-invasive technique measures brain activity by detecting changes in blood flow.

-

Participants: Healthy volunteers (both male and female) were recruited for the study.[1]

-

Odor Delivery: Hedione and a control odor (phenylethyl alcohol) were delivered to the participants' noses using a specialized olfactometer.[1][2]

-

fMRI Data Acquisition: Brain scans were acquired using a standard fMRI protocol while the participants were exposed to the different odors.[1]

-

Data Analysis: The fMRI data were analyzed to identify brain regions that showed a significant increase in activity in response to Hedione compared to the control odor.[1]

The fMRI studies revealed significantly enhanced activation in several limbic areas in response to Hedione.[1][3]

| Brain Region | Laterality | Hedione vs. Control Odor | Sex-Differentiated Response |

| Amygdala | Bilateral | Significantly enhanced activation[1][2] | Not specified |

| Hippocampus | Bilateral | Significantly enhanced activation[1][2] | Not specified |

| Hypothalamus | Not specified | Significantly enhanced activation[1][3] | Stronger activation in females[1][3] |

Logical Relationship and Implications

The combined evidence from in vitro and in vivo studies provides a clear logical framework for Hedione's action on the limbic system, with potential implications for hormonal regulation and behavior.

The activation of the hypothalamus, a key regulator of the endocrine system, is particularly noteworthy. This region is responsible for the production of gonadotropin-releasing hormone (GnRH), which in turn controls the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[7][8] The sex-differentiated hypothalamic response to Hedione suggests a potential mechanism by which this compound could influence hormonal balance and reproductive physiology differently in males and females.[1]

Conclusion

The identification of Hedione as a ligand for the human vomeronasal receptor VN1R1 and the subsequent characterization of its effects on the limbic system represent a significant advancement in our understanding of human chemosensation. The robust activation of the amygdala, hippocampus, and hypothalamus in response to Hedione provides a neural basis for its potential influence on emotion, memory, and hormonal regulation. For researchers and professionals in drug development, the VN1R1 receptor and its signaling pathway present a novel target for the development of therapeutics aimed at modulating mood, stress, and potentially even hormonal imbalances. Further research is warranted to fully elucidate the downstream physiological and behavioral consequences of VN1R1 activation and to explore the therapeutic potential of targeting this unique chemosensory pathway.

References

- 1. The smelling of Hedione results in sex-differentiated human brain activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. usbio.net [usbio.net]

- 4. [PDF] The smelling of Hedione results in sex-differentiated human brain activity | Semantic Scholar [semanticscholar.org]

- 5. VN1R1 - Wikipedia [en.wikipedia.org]

- 6. VN1R1 vomeronasal 1 receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Gonadotropin-releasing hormone - Wikipedia [en.wikipedia.org]

Methyl Dihydrojasmonate: A Technical Guide to its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl dihydrojasmonate (MDJ), widely known by its trade name Hedione, is a synthetic aroma compound with a characteristic jasmine-like floral scent.[1] Initially celebrated for its pivotal role in the fragrance industry, recent scientific investigations have unveiled its intriguing biological activities, extending its relevance to the fields of neuroscience, endocrinology, and oncology. This document provides a comprehensive technical overview of the chemical structure, stereoisomerism, synthesis, and, most notably, the signaling pathways through which methyl dihydrojasmonate exerts its effects. Of particular interest to drug development professionals is its function as the first identified ligand for the human putative pheromone receptor, Vomeronasal-Type Receptor 1 (VN1R1), and its potential as an anti-cancer agent.[1][2][3]

Chemical and Physical Properties

Methyl dihydrojasmonate is a clear to pale yellow oily liquid.[1][4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | Methyl 2-(3-oxo-2-pentylcyclopentyl)acetate | [1][5] |

| Synonyms | Hedione, Kharismal, Cepionate, MDJ | [1][5][6][7] |

| CAS Number | 24851-98-7 (mixture of isomers) | [1][4][6][8] |

| Molecular Formula | C₁₃H₂₂O₃ | [1][4][6][8] |

| Molecular Weight | 226.31 g/mol | [1][4][5][6] |

| Appearance | Clear to pale yellow oily liquid | [1][4][7][9] |

| Boiling Point | 110 °C at 0.3 hPa | [8] |

| Density | ~1.002 g/cm³ | [4] |

| Purity | Typically ≥97-98% | [6][10] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [10] |

| LD50 (Oral, Rat) | >5 g/kg | [8][9] |

| LD50 (Dermal, Rabbit) | >5 g/kg | [8][9] |

Chemical Structure and Stereoisomerism

The chemical structure of methyl dihydrojasmonate is characterized by a cyclopentanone (B42830) ring with two adjacent substituents: a pentyl group and a methyl acetate (B1210297) group.[11] The molecule possesses two chiral centers at the C-1 and C-2 positions of the cyclopentanone ring, giving rise to four possible stereoisomers.[11][12]

These stereoisomers exist as two pairs of diastereomers, distinguished by the relative orientation of the two side chains, referred to as cis and trans.[11][12] Each diastereomer, in turn, consists of a pair of enantiomers.

Figure 1. Chemical structures of trans- and cis-methyl dihydrojasmonate.

Commercially available methyl dihydrojasmonate is typically a mixture of the cis and trans isomers.[4][6] The thermodynamically more stable trans-isomer usually predominates in equilibrium mixtures.[11] However, the cis-isomer is noted for having a significantly more powerful and diffusive floral, jasmine-like odor.[3][11][13] Consequently, products enriched in the cis-isomer, often marketed as 'Hedione HC' (High Cis), are prized in perfumery for their superior olfactory performance.[3][14]

Synthesis and Manufacturing

The industrial synthesis of methyl dihydrojasmonate has been extensively developed to meet large-scale demand. A prevalent and efficient method is based on the Michael addition reaction.[1][13]

Figure 2. General workflow for the synthesis of methyl dihydrojasmonate.

Experimental Protocol: Synthesis via Michael Addition

The following protocol is a generalized representation of a common industrial synthesis method.[1][9][13]

-

Synthesis of 2-Pentyl-2-cyclopenten-1-one:

-

An aldol (B89426) condensation is performed between cyclopentanone and pentanal (valeraldehyde) under basic conditions (e.g., NaOH).

-

The resulting product is dehydrated, often under acidic conditions, and the double bond is isomerized to yield the key intermediate, 2-pentyl-2-cyclopenten-1-one.

-

-

Michael Addition:

-

The α,β-unsaturated ketone intermediate (2-pentyl-2-cyclopenten-1-one) is reacted with a malonic ester, such as dimethyl malonate or diethyl malonate, in the presence of a strong base like sodium methoxide.

-

This 1,4-conjugate addition forms a (2-pentyl-3-oxocyclopentyl)malonate derivative.

-

-

Hydrolysis and Decarboxylation:

-

The resulting diester is hydrolyzed to the corresponding dicarboxylic acid using aqueous acid or base.

-

Upon heating, the β-keto dicarboxylic acid readily undergoes decarboxylation (loses CO₂) to form (2-pentyl-3-oxocyclopentyl)acetic acid. This step can also be achieved directly by heating with water at high temperatures.[13]

-

-

Esterification:

-

The final step is a Fischer esterification of the resulting carboxylic acid with methanol, typically catalyzed by a strong acid (e.g., H₂SO₄), to yield the final product, methyl dihydrojasmonate.

-

-

Purification:

-

The crude product is purified by vacuum distillation to separate the desired product from unreacted starting materials and byproducts. The final product is a mixture of cis and trans isomers.[13]

-

Biological Activity and Signaling Pathways

While its primary commercial application is in fragrances, methyl dihydrojasmonate exhibits significant biological activities relevant to drug development. It interacts with specific human receptors and has been shown to modulate neuronal activity, hormonal responses, and cancer cell viability.

Activation of Human Pheromone Receptor VN1R1

Groundbreaking research has identified methyl dihydrojasmonate (Hedione) as a potent ligand for the human vomeronasal-type receptor 1 (VN1R1).[1][2] VN1R1 is expressed in the human olfactory epithelium and is considered a putative pheromone receptor, homologous to receptors that detect pheromones in other mammals.[2][10] This finding provides strong evidence that this fragrance molecule can activate signaling pathways associated with chemosensory communication in humans.

The activation of VN1R1 by Hedione initiates a G-protein-coupled receptor (GPCR) signaling cascade. This leads to the activation of downstream neuronal pathways that extend beyond the primary olfactory cortex.

Figure 3. Signaling pathway of methyl dihydrojasmonate via the VN1R1 receptor.

Neurological and Endocrinological Effects

Functional magnetic resonance imaging (fMRI) studies in humans have demonstrated that exposure to Hedione, compared to other floral scents, causes significantly greater activation in limbic brain areas, such as the amygdala and hippocampus.[1][15] These regions are critical for emotion, memory, and motivation.[6]

Furthermore, Hedione elicits a potent, sex-differentiated response in the hypothalamus, a brain region integral to regulating the endocrine system and hormonal release.[1][5][6] This suggests that VN1R1 activation by Hedione can play a role in modulating hormonal secretion and may underlie its observed effects on social behaviors, such as increased reciprocity, and the physiological stress response.[10][11][16]

Potential Anti-Cancer Activity

In addition to its neuro-active properties, methyl dihydrojasmonate and related jasmonate compounds have demonstrated promising anti-cancer activities. In vitro studies have shown that MDJ can inhibit the growth of various human cancer cell lines, including leukemia, lung, breast, and prostate cancer cells.[3]

The proposed mechanism of action involves the induction of apoptosis (programmed cell death).[3] MDJ appears to open the mitochondrial permeability transition pore complex, which leads to the release of cytochrome c into the cytoplasm—a key event in the intrinsic apoptotic pathway.[3] This is accompanied by an increase in reactive oxygen species (ROS), further promoting cell death.[3]

Experimental Protocol: Cytotoxicity Assessment (SRB Assay)

The potential cytotoxicity of methyl dihydrojasmonate against cancer cell lines can be evaluated using the Sulforhodamine B (SRB) assay.[3]

-

Cell Plating: Cancer cells are seeded into 96-well plates at a density of approximately 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of methyl dihydrojasmonate in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions are added to the cell monolayers in triplicate to achieve a range of final concentrations. Control wells receive the vehicle only.

-

Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

Cell Fixation: After incubation, the cell monolayers are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.

-

Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the protein-bound dye is solubilized with a 10 mM Tris base solution.

-

Absorbance Measurement: The optical density (absorbance) is measured at approximately 510 nm using an ELISA plate reader. The absorbance is directly proportional to the cell number (protein mass).

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells to determine the concentration at which MDJ exerts cytotoxic effects (e.g., IC₅₀).

Conclusion

Methyl dihydrojasmonate is a molecule of dual identity. It is a cornerstone of the modern fragrance industry and an emerging molecule of interest for biomedical research. Its well-defined chemical structure, coupled with its specific interaction with the human pheromone receptor VN1R1, opens new avenues for investigating chemosensory signaling and its influence on human psychology and physiology. Furthermore, its potential anti-cancer properties warrant further investigation. For researchers in drug development, MDJ serves as a valuable chemical probe for studying the VN1R1 pathway and as a lead compound for developing novel therapeutics targeting mitochondrial apoptotic pathways.

References

- 1. The smelling of Hedione results in sex-differentiated human brain activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. neurosciencenews.com [neurosciencenews.com]

- 3. selleckchem.com [selleckchem.com]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. Research Portal [scholarship.miami.edu]

- 6. scentscientists.com [scentscientists.com]

- 7. chemimpex.com [chemimpex.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Exposure to Hedione Increases Reciprocity in Humans [frontiersin.org]

- 11. Exposure to Hedione Increases Reciprocity in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. OR5AN1 olfactory receptor family 5 subfamily AN member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Effects of the odorant Hedione on the human stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Hedione as a Putative Pheromone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedione, or methyl dihydrojasmonate, is a fragrance compound with a light, floral jasmine scent. Beyond its use in perfumery, scientific research has identified Hedione as a potential human pheromone, exerting measurable effects on the brain and behavior. This technical guide provides a comprehensive overview of the biological activity of Hedione, focusing on its role as a ligand for the putative human pheromone receptor VN1R1, and its subsequent neurobiological, physiological, and behavioral effects.

Hedione: A Putative Human Pheromone

Pheromones are chemical signals that trigger innate social responses in members of the same species. While the existence of human pheromones has been a subject of debate, recent evidence points towards certain endogenous and exogenous compounds that can influence human physiology and behavior in a manner consistent with pheromonal action. Hedione has emerged as a significant candidate in this area of research.

The Vomeronasal Type-1 Receptor 1 (VN1R1)

Humans possess a family of vomeronasal-type receptors, with VN1R1 being a key receptor implicated in the detection of putative pheromonal cues. Although the vomeronasal organ (VNO) is considered vestigial in adult humans, VN1R1 is expressed in the olfactory epithelium. Research has identified Hedione as the first specific ligand for the human VN1R1, providing a crucial link between a specific chemical signal and a human pheromone receptor.[1]

Biochemical Interaction and Signaling Pathway

Hedione as a Ligand for VN1R1

In vitro studies have demonstrated that Hedione directly activates the human VN1R1. Using calcium imaging in HEK293 cells expressing VN1R1, researchers have shown a dose-dependent increase in intracellular calcium levels upon exposure to Hedione, confirming a direct interaction and activation of the receptor.

The VN1R1 Signaling Cascade

The binding of Hedione to VN1R1, a G-protein coupled receptor (GPCR), is believed to initiate an intracellular signaling cascade. While the precise pathway in human olfactory neurons is still under investigation, based on studies of vomeronasal receptors in other mammals, the proposed mechanism involves the activation of a G-protein, likely from the Gαi/o family. This, in turn, is thought to activate Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 can then bind to receptors on the endoplasmic reticulum, causing the release of stored calcium ions. This increase in intracellular calcium contributes to the depolarization of the neuron and the generation of an action potential.

Neurobiological Effects

Activation of Limbic System and Hypothalamus

Functional magnetic resonance imaging (fMRI) studies have revealed that smelling Hedione leads to significant activation in brain regions associated with emotion, memory, and hormonal regulation. Specifically, compared to a control floral scent (phenylethyl alcohol), Hedione elicits stronger activation in the limbic areas, including the amygdala and hippocampus.

Sex-Differentiated Brain Responses

A key finding is the sex-differentiated response to Hedione in the hypothalamus, a brain region critical for hormone release. In women, the activation of a specific hypothalamic nucleus was significantly stronger than in men, suggesting a potential role for Hedione in modulating sex-specific hormonal and behavioral responses.

Table 1: Quantitative Data on Hedione-Induced Brain Activation (fMRI)

| Brain Region | Comparison | Observation | Significance | Reference |

| Amygdala | Hedione vs. PEA | Increased BOLD signal | p < 0.05 (corrected) | |

| Hippocampus | Hedione vs. PEA | Increased BOLD signal | p < 0.05 (corrected) | |

| Hypothalamus | Hedione vs. PEA (Females) | Significantly stronger activation | p < 0.05 (corrected) | |

| Hypothalamus | Hedione vs. PEA (Males) | No significant difference | - | |

| Piriform Cortex | Hedione vs. PEA | No significant difference | - |

PEA: Phenylethyl alcohol (control odor) BOLD: Blood-Oxygen-Level-Dependent

Physiological Effects

Modulation of the Stress Response: Cortisol

Hedione has been shown to modulate the physiological response to psychosocial stress.[2][3] In a study involving the Trier Social Stress Test (TSST), female participants exposed to Hedione exhibited an enhanced cortisol response compared to a control group.[2][3] This suggests that Hedione may amplify the endocrine stress response, although it did not affect subjective stress ratings.[2][3]

Table 2: Quantitative Data on the Effect of Hedione on Cortisol Response to Stress

| Parameter | Hedione Group | Control Group | Observation | Significance | Reference |

| Cortisol Responders | 75.86% | 48.15% | Higher percentage of responders in the Hedione group | χ²(1) = 4.58, p = 0.03 | [2] |

| Salivary Cortisol (AUCg) | Mean not specified | Mean not specified | Trend towards enhanced cortisol response in Hedione group | F(1, 53) = 3.42, p = 0.07, ηp² = 0.06 | [2] |

| Systolic Blood Pressure | Significant increase over time | Less pronounced increase | Stronger increase in the Hedione group | F(2.07, 109.84) = 3.63, p = 0.03, ηp² = 0.06 | [2] |

AUCg: Area under the curve with respect to ground

Behavioral Effects

Enhancement of Reciprocal Behavior

Exposure to Hedione has been found to increase reciprocal behavior in economic games.[4] In studies using the trust game and a public goods game with punishment, participants in the presence of Hedione showed a greater tendency to reciprocate trust and punish non-cooperative behavior.[4] This suggests that Hedione may promote pro-social behaviors by enhancing the inclination for tit-for-tat responses.

Table 3: Quantitative Data on the Effect of Hedione on Reciprocal Behavior

| Game | Condition | Observation | Significance | Reference |

| Trust Game (Return) | Hedione | Higher return transfers | p < 0.05 | [4] |

| Trust Game (Return) | Control | Lower return transfers | - | [4] |

| Public Goods (Punishment) | Hedione | Increased punishment of non-cooperators | p < 0.05 | [4] |

| Public Goods (Punishment) | Control | Lower punishment of non-cooperators | - | [4] |

Experimental Methodologies

In Vitro Receptor Activation Assays

-

Cell Line: Human Embryonic Kidney (HEK293) cells.

-

Transfection: Cells are transfected with a plasmid containing the coding sequence for human VN1R1.

-

Assay: Calcium imaging is used to measure intracellular calcium concentration changes upon application of Hedione. A fluorescent calcium indicator (e.g., Fura-2) is loaded into the cells.

-

Stimulus: Hedione is applied at varying concentrations to determine a dose-response curve.

-

Data Analysis: The change in fluorescence intensity is quantified to determine the extent of receptor activation.

Functional Magnetic Resonance Imaging (fMRI)

-

Participants: Healthy, normosmic male and female volunteers.

-

Stimulus Delivery: Odors (Hedione and a control odor like phenylethyl alcohol) are delivered via an olfactometer in a controlled, event-related design. Participants are instructed to breathe velopharyngeally (through the mouth) to avoid nasal airflow fluctuations.

-

fMRI Acquisition: Whole-brain BOLD imaging is performed on a 3T or higher scanner. A T2*-weighted gradient-echo planar imaging (EPI) sequence is typically used.

-

Data Analysis: fMRI data are preprocessed (motion correction, spatial normalization, smoothing) and analyzed using a general linear model (GLM). Contrasts are defined to compare brain activation between Hedione and control conditions.

Behavioral Economics Games

-

Participants: Recruited from a general population, often university students.

-

Environment: Conducted in a controlled laboratory setting. The room is either scented with a sub-threshold concentration of Hedione or a control odor, or is odor-free.

-

Tasks:

-

Trust Game: An investor (Player 1) receives an endowment and can send a portion to a trustee (Player 2). The amount sent is multiplied by a factor. The trustee then decides how much of the multiplied amount to return to the investor.

-

Public Goods Game with Punishment: A group of participants is given an endowment. Each can contribute a portion to a common pool, which is then multiplied and distributed equally among all players, regardless of their contribution. After the contributions are revealed, players have the option to spend some of their earnings to punish other players by reducing their earnings.

-

-

Data Analysis: The amounts sent, returned, contributed, and spent on punishment are analyzed using statistical tests (e.g., t-tests, regression analysis) to compare behavior between the Hedione and control conditions.

Psychosocial Stress Tests

-

Participants: Typically healthy individuals, often with specific inclusion criteria (e.g., females in a particular phase of the menstrual cycle).

-

Stress Induction: The Trier Social Stress Test (TSST) is a standardized protocol that reliably induces psychosocial stress. It involves an anticipatory stress period followed by a public speaking task and a mental arithmetic task in front of an audience.

-

Environment: The test is conducted in a room with or without the presence of Hedione.

-

Data Collection:

-

Physiological: Salivary cortisol and alpha-amylase, heart rate, and blood pressure are measured at several time points before, during, and after the TSST.

-

Psychological: Subjective stress is assessed using questionnaires like the Visual Analog Scale (VAS) or the State-Trait Anxiety Inventory (STAI).

-

-

Data Analysis: The physiological and psychological data are analyzed using repeated measures ANOVA to assess the effect of Hedione on the stress response over time.

Conclusion and Future Directions

The research on Hedione provides compelling evidence for its role as a putative human pheromone that acts via the VN1R1 receptor. Its ability to activate specific brain regions in a sex-differentiated manner, modulate the stress response, and enhance pro-social behavior opens up numerous avenues for further investigation and potential applications.

Future research should focus on:

-

Identifying the endogenous ligand(s) for VN1R1.

-

Further elucidating the downstream signaling pathways and neural circuits activated by Hedione.

-

Investigating the effects of Hedione on a wider range of social behaviors and in different populations.

-

Exploring the potential therapeutic applications of Hedione or other VN1R1 agonists in areas such as social anxiety, mood disorders, and disorders of social cognition.

References

- 1. The smelling of Hedione results in sex-differentiated human brain activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the odorant Hedione on the human stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cog.psy.ruhr-uni-bochum.de [cog.psy.ruhr-uni-bochum.de]

- 4. Exposure to Hedione Increases Reciprocity in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interaction of Hedione with Human Vomeronasal Receptor VN1R1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human vomeronasal type-1 receptor 1 (VN1R1) is a G protein-coupled receptor (GPCR) expressed in the olfactory mucosa.[1] While the role of the vomeronasal system in human pheromonal communication remains a subject of scientific debate, VN1R1 has been identified as a functional receptor. The synthetic odorant Hedione (methyl dihydrojasmonate) has been identified as a potent ligand for VN1R1.[2] Functional assays have demonstrated that Hedione activates recombinantly expressed VN1R1, leading to downstream cellular responses. Furthermore, in vivo studies using functional magnetic resonance imaging (fMRI) have revealed that exposure to Hedione results in sex-differentiated activation of specific brain regions, including the limbic system and hypothalamus, suggesting a potential role in modulating hormonal secretion and behavior.[3][4] This document provides a detailed technical overview of the quantitative data, experimental methodologies, and signaling pathways associated with the Hedione-VN1R1 interaction.

Quantitative Data Summary

While specific binding affinity constants (Kd) and precise EC50 values for the Hedione-VN1R1 interaction are not consistently reported in publicly available literature, functional assays have qualitatively and semi-quantitatively characterized the receptor's response. The activation is consistently described as robust and concentration-dependent.

| Assay Type | Cell System | Measurement | Ligand | Observed Effect | Citation |

| Functional Activation | Heterologous Expression (HEK293 cells) | Intracellular Ca2+ Mobilization | Hedione | Robust activation and increase in intracellular calcium. | |

| In Vivo Brain Activity | Human Volunteers (fMRI) | Blood-Oxygen-Level-Dependent (BOLD) Signal | Hedione | Significantly enhanced activation in limbic areas (amygdala, hippocampus) and a sex-differentiated response in the hypothalamus compared to a control floral odor. | [3] |

Experimental Protocols

The identification and characterization of the Hedione-VN1R1 interaction have relied on two primary experimental approaches: in vitro functional assays using heterologous expression systems and in vivo functional neuroimaging.

Protocol: Heterologous Expression and Functional Calcium Imaging Assay

This protocol describes the functional characterization of VN1R1 in a heterologous cell system to measure activation by Hedione via intracellular calcium mobilization. Human Embryonic Kidney 293 (HEK293) cells are a standard and effective platform for this purpose.[5][6][7]

Objective: To determine if Hedione activates the human VN1R1 receptor by measuring downstream calcium release.

Materials:

-

HEK293 cell line

-

Mammalian expression vector (e.g., pcDNA3.1) containing the full-length human VN1R1 gene

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer

-

Hedione (methyl dihydrojasmonate) stock solution in DMSO

-

Fluorescence plate reader or microscope equipped for ratiometric calcium imaging (excitation at ~340nm and ~380nm, emission at ~510nm for Fura-2)

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in standard medium until they reach 80-90% confluency in a suitable format (e.g., 96-well black-walled imaging plates).

-

Transfect the cells with the VN1R1 expression vector using a suitable transfection reagent according to the manufacturer's protocol.

-

As a negative control, transfect a separate set of cells with an empty vector.

-

Incubate the cells for 24-48 hours post-transfection to allow for receptor expression.

-

-

Cell Loading with Calcium Dye:

-

Prepare a Fura-2 AM loading solution. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS to aid dispersion.

-

Aspirate the culture medium from the cells and wash once with HBSS.

-

Add the Fura-2 AM loading solution to the cells and incubate in the dark at 37°C for 30-60 minutes.

-

After incubation, wash the cells twice with HBSS to remove extracellular dye.

-

Add fresh HBSS to the wells and allow the cells to rest for at least 30 minutes at room temperature to allow for complete de-esterification of the dye.

-

-

Ligand Stimulation and Data Acquisition:

-

Prepare serial dilutions of Hedione in HBSS from the DMSO stock. Ensure the final DMSO concentration is low (<0.1%) to avoid non-specific effects.

-

Place the plate in the fluorescence imaging system.

-

Measure the baseline fluorescence ratio (F340/F380) for a short period (e.g., 10-20 seconds).

-

Add the Hedione solutions (or vehicle control) to the wells.

-

Immediately begin recording the change in fluorescence ratio over time (e.g., for 2-3 minutes). An increase in the F340/F380 ratio indicates an increase in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the change in the fluorescence ratio (ΔR) by subtracting the baseline ratio from the peak ratio achieved after ligand addition.

-

Compare the response in VN1R1-transfected cells to the empty-vector control cells to ensure the response is receptor-specific.

-

If a dose-response curve is generated, plot ΔR against the logarithm of the Hedione concentration to visualize the concentration-dependent activation.

-

Protocol: In Vivo Functional Magnetic Resonance Imaging (fMRI)

This protocol provides a general outline for an fMRI experiment to measure human brain activation in response to smelling Hedione, as performed in key studies.[3]

Objective: To identify brain regions that are differentially activated by Hedione compared to a control odorant.

Materials:

-

fMRI-compatible olfactometer for precise delivery of odors.

-

Hedione solution of a defined, non-irritating concentration.

-

Control odorant solution (e.g., Phenylethyl alcohol).

-

Odorless air for baseline/control condition.

-

Human volunteers (screened for olfactory function, right-handedness, and MRI contraindications).

-

3T or higher MRI scanner equipped for BOLD imaging.

Methodology:

-

Participant Preparation:

-

Obtain informed consent from all participants.

-

Acclimatize participants to the MRI environment and the olfactometer mask/nozzles.

-

Instruct participants on the task (e.g., passive smelling, breathing instructions).

-

-

fMRI Paradigm Design:

-

Employ a block design or event-related design.

-

For a block design, alternate periods of odor presentation (e.g., 15-30 seconds of Hedione) with periods of a control condition (e.g., 15-30 seconds of odorless air or the control odor).

-

Randomize the presentation order of Hedione and the control odorant across participants.

-

-

Data Acquisition:

-

Acquire a high-resolution T1-weighted anatomical scan for spatial normalization and localization of functional activity.

-

Acquire T2*-weighted functional images using an echo-planar imaging (EPI) sequence to measure the BOLD signal throughout the entire brain.

-

-

Data Analysis:

-

Perform standard fMRI preprocessing steps: motion correction, slice-timing correction, spatial normalization to a standard template (e.g., MNI space), and spatial smoothing.

-

Use a General Linear Model (GLM) to analyze the data. Model the time course of the BOLD signal with regressors representing the different conditions (Hedione, control odor, baseline).

-

Generate statistical parametric maps to identify brain regions showing a significant BOLD signal change in response to Hedione compared to the control condition.

-

Perform group-level analysis to make inferences about the general population. Conduct region of interest (ROI) analysis on specific areas like the amygdala, hippocampus, and hypothalamus.

-

Visualizations: Pathways and Workflows

Signaling Pathway

The human VN1R1 is a GPCR.[1][2] Upon activation by a ligand like Hedione, it is hypothesized to couple to a Gq/11-type G protein, initiating the phospholipase C signaling cascade. This pathway is the canonical mechanism for GPCR-mediated increases in intracellular calcium.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro functional characterization of the Hedione-VN1R1 interaction.

References

- 1. VN1R1 - Wikipedia [en.wikipedia.org]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. What's new in neuroimaging methods? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Sex-Differentiated Brain Response to Hedione Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedione (methyl dihydrojasmonate), a synthetic fragrance with a floral, jasmine-like scent, has garnered significant scientific interest for its potential role as a human chemosignal. Research indicates that Hedione activates the vomeronasal type-1 receptor 1 (VN1R1), a putative human pheromone receptor. Notably, exposure to Hedione elicits a sexually dimorphic response in the human brain, particularly within the hypothalamus, a key region for hormone regulation and social behavior. This technical guide provides an in-depth overview of the sex-differentiated neural response to Hedione, detailing the experimental protocols used in key studies, presenting quantitative data, and outlining the implicated signaling pathways.

Data Presentation: Brain Activation in Response to Hedione

The primary research investigating the sex-differentiated brain response to Hedione was conducted by Wallrabenstein and colleagues in 2015, published in the journal NeuroImage. The following tables summarize the key findings from this and related studies, presenting the quantitative data on brain regions showing differential activation between sexes upon exposure to Hedione compared to a control odorant (phenylethyl alcohol).

Table 1: Participant Demographics in the Primary fMRI Study (Wallrabenstein et al., 2015)

| Group | Number of Participants (N) | Age (Mean ± SD) |

| Female | 22 | 24.3 ± 2.5 years |

| Male | 22 | 25.0 ± 2.9 years |

Table 2: Sex-Differentiated Hypothalamic Activation in Response to Hedione

| Brain Region | Sex | MNI Coordinates (x, y, z) | Cluster Size (k) | T-value | p-value (FWE-corrected) |

| Hypothalamus | Female > Male | 0, -2, -12 | 15 | 4.25 | < 0.05 |

Data extracted from Wallrabenstein et al. (2015). The study reported that the hypothalamic activation in response to Hedione was approximately ten times stronger in women than in men.

Table 3: Brain Regions Showing Greater Activation to Hedione vs. Control Odorant (Across Sexes)

| Brain Region | Hemisphere | MNI Coordinates (x, y, z) | Cluster Size (k) | T-value | p-value (FWE-corrected) |

| Amygdala | Right | 24, -2, -18 | 45 | 5.11 | < 0.01 |

| Amygdala | Left | -22, -4, -18 | 38 | 4.87 | < 0.01 |

| Hippocampus | Right | 28, -12, -18 | 112 | 5.98 | < 0.001 |

| Hippocampus | Left | -26, -14, -18 | 98 | 5.76 | < 0.001 |

| Insula | Right | 38, 10, -4 | 145 | 6.23 | < 0.001 |

| Insula | Left | -36, 12, -4 | 121 | 6.01 | < 0.001 |

Data extracted from Wallrabenstein et al. (2015). These activations in limbic areas were significantly enhanced in response to Hedione compared to a common floral odor.

Experimental Protocols

The foundational research on the neural effects of Hedione utilized functional magnetic resonance imaging (fMRI) to measure brain activity. The following is a detailed description of the typical experimental protocol.

Participant Selection and Preparation

-

Participants: Healthy, right-handed, normosmic (normal sense of smell) volunteers are recruited. Participants typically undergo screening to exclude individuals with a history of neurological or psychiatric disorders, nasal or respiratory diseases, or current use of medications that could affect the central nervous system or olfaction.

-

Menstrual Cycle Phase (for female participants): To control for hormonal influences on olfactory perception and brain activity, female participants are often tested during a specific phase of their menstrual cycle (e.g., the follicular phase).

-

Instructions to Participants: Participants are instructed to abstain from consuming strongly flavored foods, caffeinated beverages, and alcohol for a specified period before the scan. They are also asked to avoid using scented products on the day of the experiment.

Stimulus Delivery

-

Odorants: The primary stimulus is Hedione. A control odorant, typically a simple floral scent like phenylethyl alcohol, is used for comparison. An odorless solvent (e.g., propylene (B89431) glycol) may be used as a baseline.

-

Olfactometer: A computer-controlled olfactometer is used to deliver precise pulses of odorants to the participant's nostrils. This ensures consistent timing and concentration of the stimuli. The delivery is synchronized with the participant's breathing cycle, typically during inhalation.

fMRI Data Acquisition

-

Scanner: Data is acquired using a high-field MRI scanner (e.g., 3 Tesla).

-

Sequence: A T2*-weighted echo-planar imaging (EPI) sequence is used to acquire functional images sensitive to the blood-oxygen-level-dependent (BOLD) signal.

-

Parameters: Typical acquisition parameters include:

-

Repetition Time (TR): The time between acquiring the same slice.

-

Echo Time (TE): The time between the excitation pulse and the peak of the echo.

-

Flip Angle: The angle to which the net magnetization is rotated or tipped relative to the main magnetic field.

-

Field of View (FOV): The size of the area being imaged.

-

Matrix Size: The number of pixels in the image.

-

Slice Thickness: The thickness of each imaging slice.

-

-

Anatomical Scan: A high-resolution T1-weighted anatomical scan is also acquired for co-registration with the functional data.

Experimental Design

-

Block Design: A block design is commonly used, where periods of odorant presentation (e.g., 15-30 seconds) are alternated with periods of rest or presentation of the control odor. This allows for the comparison of brain activity between different conditions.

Data Analysis

-

Preprocessing: The fMRI data undergoes several preprocessing steps, including motion correction, slice-timing correction, spatial normalization to a standard brain template (e.g., Montreal Neurological Institute - MNI), and spatial smoothing.

-

Statistical Analysis: A General Linear Model (GLM) is typically used to analyze the data. The model includes regressors for each experimental condition (Hedione, control odor). Statistical parametric maps (SPMs) are generated to identify brain regions showing significant activation for specific contrasts (e.g., Hedione vs. control odor).

-

Group Analysis: Individual participant data is then entered into a group-level analysis to identify consistent activation patterns across participants and to compare between sexes. Correction for multiple comparisons (e.g., Family-Wise Error - FWE) is applied to control for false positives.

Signaling Pathways and Visualizations

The sex-differentiated brain response to Hedione is initiated by the activation of the VN1R1 receptor, which is expressed in the human olfactory epithelium. VN1R1 is a G-protein coupled receptor (GPCR). While the specific downstream signaling cascade for VN1R1 is still under investigation, the general olfactory signaling pathway provides a likely model.

Proposed Signaling Pathway of Hedione via VN1R1

-

Ligand Binding: Hedione binds to the VN1R1 receptor on the cilia of olfactory sensory neurons.

-

G-Protein Activation: This binding induces a conformational change in VN1R1, leading to the activation of a coupled heterotrimeric G-protein. In the canonical olfactory pathway, this is typically the G-protein Gαolf. The alpha subunit of the G-protein exchanges GDP for GTP and dissociates from the beta-gamma subunits.

-

Adenylyl Cyclase Activation: The activated Gα subunit then activates the enzyme adenylyl cyclase.

-

Second Messenger Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the cell membrane.

-

Depolarization: The opening of CNG channels allows for an influx of cations (Na+ and Ca2+), leading to depolarization of the olfactory sensory neuron.

-

Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon of the neuron to the olfactory bulb and subsequently to higher olfactory and limbic brain regions.

The sex-differentiated response in the hypothalamus likely arises from downstream processing of this initial olfactory signal, potentially involving hormonal modulation and differences in neural circuitry between males and females.

Visualizations

Unveiling the Molecular Nuances of Hedione®: A Technical Guide to its Cis and Trans Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedione®, the commercial name for methyl dihydrojasmonate, is a widely utilized aroma compound celebrated for its transparent, radiant jasmine and magnolia-like scent. Its synthesis yields a mixture of stereoisomers, primarily the cis- and trans-epimers, which exhibit distinct olfactory and physicochemical properties. The ratio of these isomers significantly influences the final character of the fragrance, with the cis-isomer being recognized for its superior potency and diffusive qualities. This technical guide provides an in-depth exploration of the molecular properties of cis- and trans-Hedione, offering a comparative analysis of their characteristics, detailed experimental methodologies for their study, and a visualization of their interaction with olfactory receptors.

Data Presentation: Comparative Molecular Properties

While much of the publicly available data pertains to mixtures of cis- and trans-Hedione, the following tables summarize the known quantitative information to facilitate a comparative understanding. It is important to note that "standard" Hedione is typically a mixture with a higher proportion of the trans-isomer (often around 90%), whereas "high-cis" Hedione formulations are specifically enriched in the cis-isomer.

Table 1: Physicochemical Properties of Hedione Isomers and Mixtures

| Property | cis-Hedione | trans-Hedione | Hedione (mixture of cis and trans) |

| Molecular Formula | C₁₃H₂₂O₃ | C₁₃H₂₂O₃ | C₁₃H₂₂O₃ |

| Molecular Weight | 226.31 g/mol | 226.31 g/mol | 226.31 g/mol |

| Boiling Point | Data for pure isomer not readily available | 109.0-112.0 °C @ 0.20 mm Hg[1] | 110 °C @ 0.2 mmHg[2][3][4][5][6]; 109-112 °C[7] |

| Density | Data for pure isomer not readily available | Data for pure isomer not readily available | 0.998 g/mL at 25 °C[2][4][5][6][8][9][10]; 1.002 g/mL[7]; 0.999 g/mL[11] |

| Refractive Index (n20/D) | Data for pure isomer not readily available | Data for pure isomer not readily available | 1.459[2][4][5][6][8][9][10]; 1.459-1.463[7]; 1.457-1.461[11] |

| Vapor Pressure | Data for pure isomer not readily available | 0.001000 mmHg @ 25.00 °C (est.)[12][13] | 0.001000 mmHg @ 25.00 °C (est.)[13] |

| Odor Threshold | Significantly lower than trans-isomer (20-70 times more potent) | Higher than cis-isomer | 15 parts per billion for epimerized mixtures[14] |

| Odor Profile | Radiant, airy, diffusive, potent floral (magnolia blossom)[15][16] | Warmer, more rounded floral[15] | Floral, oily, jasmine, green, lactonic, tropical[13] |

Experimental Protocols

Synthesis of High-Cis Hedione

The synthesis of Hedione with an enriched concentration of the cis-isomer can be achieved through several methods. A common industrial approach involves the hydrogenation of methyl dehydrodihydrojasmonate (DHH).

Objective: To synthesize Hedione with a high cis- to trans-isomer ratio.

Materials:

-

Methyl dehydrodihydrojasmonate (DHH)

-

Hydrogen gas (H₂)

-

Palladium on carbon (Pd/C) catalyst (e.g., 5%)

-

Solvent (e.g., ethanol, ethyl acetate)

-

Sodium carbonate (Na₂CO₃) (for isomerization, if starting from a trans-rich mixture)

-

Reaction vessel (e.g., Parr hydrogenator)

-

Filtration apparatus

-

Rotary evaporator

-

Gas chromatograph (GC) for isomer analysis

Generalized Protocol:

-

Hydrogenation of DHH:

-

In a suitable reaction vessel, dissolve methyl dehydrodihydrojasmonate in an appropriate solvent (e.g., ethanol).

-

Add a catalytic amount of Pd/C.

-

Pressurize the vessel with hydrogen gas to a specified pressure (e.g., 50 psi).

-

Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed, as indicated by a stable pressure reading.

-

Carefully vent the excess hydrogen and purge the vessel with an inert gas (e.g., nitrogen).

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude high-cis Hedione.

-

-

Isomerization of trans-Hedione to a cis-enriched mixture (alternative method):

-

A mixture of Hedione isomers is heated in the presence of a base, such as sodium carbonate.[8][17]

-

This process is typically carried out under vacuum distillation, which allows for the continuous removal of the more volatile trans-isomer, thereby enriching the remaining mixture in the cis-isomer.[17]

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain high-purity high-cis Hedione.

Analysis: The cis/trans isomer ratio of the final product should be determined by gas chromatography.

Separation and Analysis of Cis- and Trans-Hedione Isomers by Gas Chromatography (GC)

Objective: To separate and quantify the cis- and trans-isomers of Hedione in a given sample.

Materials:

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

Capillary column suitable for isomer separation (e.g., a polar stationary phase like cyanopropylsiloxane or a liquid crystalline stationary phase)[18]

-

Carrier gas (e.g., helium, hydrogen)

-

Injector system (split/splitless)

-

Hedione sample

-

Solvent for dilution (e.g., hexane, dichloromethane)

-

Reference standards for cis- and trans-Hedione (if available)

Generalized GC Protocol:

-

Sample Preparation: Dilute the Hedione sample in a suitable solvent to an appropriate concentration for GC analysis.

-

Instrument Setup:

-

Column: Install a high-resolution capillary column. A longer column with a thinner film thickness generally provides better separation of isomers.[10]

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

-

Detector Temperature: Set to a temperature higher than the column temperature to prevent condensation (e.g., 280 °C).

-

Carrier Gas Flow Rate: Optimize the flow rate for the specific column and carrier gas used.

-

-

Temperature Program: A temperature gradient is typically employed to achieve good separation. An example program could be:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp: Increase temperature at a rate of 10 °C/min to 240 °C.[18]

-

Final hold: Hold at 240 °C for a sufficient time to elute all components.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis:

-

Identify the peaks corresponding to the cis- and trans-isomers based on their retention times (trans-isomers often elute earlier than cis-isomers on many stationary phases).[18]

-

Integrate the peak areas to determine the relative percentage of each isomer in the sample.

-

Functional Characterization of Olfactory Receptor Activation by Hedione Isomers

This protocol describes a general method for expressing an olfactory receptor in a heterologous cell line and measuring its activation by the Hedione isomers using a calcium imaging assay.

Objective: To determine the ability of cis- and trans-Hedione to activate a specific olfactory receptor (e.g., OR10G1).

Materials:

-

HEK293 cells (or another suitable cell line)

-

Cell culture medium and supplements

-

Expression plasmids for the olfactory receptor of interest, a G-protein (e.g., Gαolf), and a promiscuous G-protein (e.g., Gα15)

-

Transfection reagent

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Ringer's solution or other suitable buffer

-

Hedione isomers (cis and trans) dissolved in a suitable solvent (e.g., DMSO)

-

Fluorescence microscope or plate reader capable of measuring intracellular calcium concentrations

Generalized Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate medium until they reach a suitable confluency for transfection.

-

Co-transfect the cells with the expression plasmids for the olfactory receptor, Gαolf, and Gα15 using a suitable transfection reagent according to the manufacturer's instructions.[7]

-

Incubate the cells for 24-48 hours to allow for protein expression.

-

-

Calcium Dye Loading:

-

Wash the transfected cells with Ringer's solution.

-

Incubate the cells with a calcium-sensitive fluorescent dye in Ringer's solution in the dark for a specified time (e.g., 30-60 minutes) at 37 °C.

-

Wash the cells again to remove excess dye.

-

-

Measurement of Receptor Activation:

-

Prepare serial dilutions of the cis- and trans-Hedione isomers in Ringer's solution.

-

Place the cells on the stage of a fluorescence microscope or in a plate reader.

-

Record the baseline fluorescence.

-

Apply the different concentrations of the Hedione isomers to the cells and record the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium and thus receptor activation.

-

As a positive control, use a known agonist for an endogenous receptor in the HEK293 cells (e.g., isoproterenol (B85558) for beta-adrenergic receptors) to confirm cell viability and responsiveness.[7]

-

-

Data Analysis:

-

Quantify the change in fluorescence for each concentration of the Hedione isomers.

-

Plot the dose-response curves to determine the EC₅₀ (half-maximal effective concentration) for each isomer, which provides a measure of their potency in activating the receptor.

-

Mandatory Visualization

Caption: Olfactory Signal Transduction Pathway for Hedione.

References

- 1. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila [frontiersin.org]

- 3. cAMP-independent olfactory transduction of amino acids in Xenopus laevis tadpoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20200039915A1 - Chemical process of preparing dehydrohedione - Google Patents [patents.google.com]

- 5. WO2018183788A1 - Chemical process of preparing dehydrohedione - Google Patents [patents.google.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. A protocol for heterologous expression and functional assay for mouse pheromone receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN101613277B - Method for improving content of cis-methyl-dihydrojasmonate - Google Patents [patents.google.com]

- 9. turbo.vernier.com [turbo.vernier.com]

- 10. vurup.sk [vurup.sk]

- 11. pnas.org [pnas.org]

- 12. The cyclic AMP signaling pathway in the rodent main olfactory system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. nbinno.com [nbinno.com]

- 16. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 17. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 18. mdpi.com [mdpi.com]

The Enigmatic Presence of Methyl Dihydrojasmonate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl dihydrojasmonate (MDJ), a saturated derivative of the well-known plant hormone methyl jasmonate (MeJA), is a compound of significant interest due to its pleasant floral aroma and potential biological activities. While extensively utilized as a synthetic fragrance in the cosmetic and food industries, its natural occurrence in plants has been alluded to but remains poorly documented in scientific literature. This technical guide provides a comprehensive overview of the current understanding of methyl dihydrojasmonate in the plant kingdom, focusing on its putative natural sources, a hypothesized biosynthetic pathway, and its role in plant signaling. Detailed experimental protocols for the extraction and analysis of MDJ from plant tissues are provided, alongside quantitative data from literature on related jasmonates to offer a comparative context. Signaling pathways are visualized to elucidate the complex network of jasmonate-mediated responses.

Introduction: The Jasmonate Family and the Rise of Methyl Dihydrojasmonate

Jasmonates are a class of lipid-derived phytohormones that play crucial roles in a wide array of plant processes, including growth, development, and responses to biotic and abiotic stresses.[1] Jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA), are the most studied members of this family, known to be potent elicitors of defense responses against herbivores and necrotrophic pathogens.[2][3]

Methyl dihydrojasmonate (MDJ), chemically known as methyl (3-oxo-2-pentylcyclopentyl)acetate, is a saturated analog of MeJA. While commercially successful fragrances have utilized synthetic MDJ for decades, its presence as a natural plant volatile has been reported in tea (Camellia sinensis) and jasmine (Jasminum grandiflorum)[3][4]. However, a definitive and detailed scientific account of its endogenous presence, concentration, and biosynthetic pathway in plants is notably scarce. This guide aims to synthesize the available information and provide a framework for future research into the natural occurrence and function of MDJ in plants.

Natural Occurrence and Biosynthesis: An Uncharted Territory

The natural occurrence of MDJ has been suggested in a few plant species, primarily in the context of their aromatic profiles.

Reported Natural Sources

| Plant Species | Common Name | Reported Presence of MDJ | Citation |

| Camellia sinensis | Tea | Identified as a volatile compound. | [3] |

| Jasminum grandiflorum | Jasmine | Component of jasmine oil. | [5] |

| Pinus spp. | Pine | Found in pine honey. | [3] |

| Rhododendron spp. | Rhododendron | Found in rhododendron honey. | [3] |

Table 1: Reported Natural Sources of Methyl Dihydrojasmonate. This table summarizes the plant species and related products in which the natural presence of methyl dihydrojasmonate has been reported.

It is important to note that these reports often lack quantitative data and detailed analytical evidence of endogenous MDJ. Much of the information is found in literature related to the fragrance and flavor industry.

Hypothesized Biosynthetic Pathway

A definitive biosynthetic pathway for MDJ in plants has not been elucidated. However, based on the well-established jasmonate biosynthetic pathway, a plausible route can be hypothesized. The pathway likely involves the saturation of the pentenyl side chain of a jasmonate precursor.

The canonical jasmonate biosynthesis begins with α-linolenic acid released from chloroplast membranes, which is converted to jasmonic acid through a series of enzymatic reactions in the chloroplast and peroxisome.[4] Dihydrojasmonic acid, the immediate precursor to MDJ, is a known plant growth regulator, suggesting its presence in plant tissues.[6][7][8][9]

The final step would be the methylation of dihydrojasmonic acid to form methyl dihydrojasmonate. This reaction would be catalyzed by a methyltransferase. However, studies on Jasmonic Acid Carboxyl Methyltransferase (JMT), the enzyme responsible for converting JA to MeJA, have shown that it has very low activity with dihydrojasmonic acid as a substrate.[10] This suggests that either a different, more specific methyltransferase is involved, or that the natural production of MDJ is inherently low. An alternative hypothesis could be the enzymatic reduction of the double bond in methyl jasmonate itself, although evidence for such an enzyme is currently lacking.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyl dihydrojasmonate | 24851-98-7 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. jasminum grandiflorum flower extract, 8022-96-6 [thegoodscentscompany.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Dihydrojasmonic acid | MICROGEN [bacterialgenomics.org]

- 10. Jasmonic acid carboxyl methyltransferase: A key enzyme for jasmonate-regulated plant responses - PMC [pmc.ncbi.nlm.nih.gov]

The Olfactory Profile and Neurochemical Basis of Hedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hedione®, a synthetic aroma compound chemically identified as methyl dihydrojasmonate, has been a cornerstone of modern perfumery since its introduction in the 1960s.[1][2] Its unique scent profile, characterized by a radiant and transparent jasmine-like quality with citrus undertones, has led to its widespread use.[3][4] Beyond its olfactory characteristics, recent scientific investigations have revealed a fascinating neurochemical basis for its effects, demonstrating its ability to activate a specific human pheromone receptor, VN1R1, and elicit sex-differentiated responses in the brain.[5][6] This guide provides an in-depth technical overview of the scent profile of Hedione, its chemical properties, and the experimental evidence elucidating its interaction with the human olfactory system and subsequent neural signaling.

Introduction and Chemical Properties

Discovered in the late 1950s by Dr. Edouard Demole at Firmenich while analyzing the composition of jasmine absolute, Hedione was first famously used in Dior's Eau Sauvage in 1966.[1][7][8] Its name is derived from the Greek word hedone, meaning pleasure, a nod to its alluring scent.[7][9] Chemically, it is an ester, methyl dihydrojasmonate, and exists as a mixture of diastereoisomers.[3][10] The cis-isomer is noted to be the more potent of the two, with a significantly lower odor detection threshold.[10]

| Property | Value | Reference |

| Chemical Name | Methyl 2-(3-oxo-2-pentylcyclopentyl)acetate | [11] |

| Synonyms | Hedione, Methyl dihydrojasmonate, MDJ | [3][11] |

| CAS Number | 24851-98-7 | [3][11] |

| Molecular Formula | C₁₃H₂₂O₃ | [3][11] |

| Molecular Weight | 226.31 g/mol | [3][11] |

| Appearance | Clear, colorless to pale yellow liquid | [3] |

| SMILES | CCCCCC1C(CCC1=O)CC(=O)OC | [11] |

| InChI | InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3 | [11] |

Scent Profile and Applications in Perfumery

Hedione possesses a distinct and highly valued scent profile. It is described as an elegant, transparent, and radiant floral note, reminiscent of jasmine but with a fresh, citrusy, and slightly green character.[4][12][13][14] Unlike the more indolic and animalic notes of natural jasmine, Hedione provides a clean and airy quality.[12] A key characteristic of Hedione is its ability to act as a modifier in fragrance compositions, enhancing and uplifting other notes, and imparting volume, diffusion, and a smooth texture without overpowering the overall scent.[3][7][15] This makes it an exceptionally versatile ingredient, used in a wide range of fragrance types from floral and citrus to woody and chypre.[7]

| Characteristic | Description | References |

| Primary Scent | Floral, Jasmine-like | [3][4] |

| Secondary Notes | Citrus, Fresh, Green, Fruity | [15][16] |

| Qualities | Transparent, Radiant, Elegant, Diffusive | [1][3][12] |

| Function | Enhancer, Modifier, Volumizer | [7][15] |

Quantitative Usage in Fragrances

The concentration of Hedione in fine fragrances can vary significantly, demonstrating its versatility.

| Perfume | Year | Hedione Concentration (%) | Reference |

| Eau Sauvage (Dior) | 1966 | 2.5 | [9] |

| Chanel N°19 (Chanel) | 1971 | 12.6 | [9] |

| Diorella (Dior) | 1972 | 8 | [9] |

| First (Van Cleef & Arpels) | 1976 | 18 | [9] |

| Cristalle (Chanel) | 1993 | 26 | [9] |

| Odeur 53 (Comme des Garçons) | 1998 | 65 | [9] |

Chemical Basis of Scent Perception

The biological activity of Hedione extends beyond a simple odorant-receptor interaction. It has been identified as the first known ligand for the human vomeronasal-type 1 receptor 1 (VN1R1), a putative pheromone receptor.[5][6][17] Humans possess five functional VN1R genes, which are expressed in the olfactory mucosa.[5][6]

Signaling Pathway

The binding of an odorant like Hedione to an olfactory receptor, which is a G-protein-coupled receptor (GPCR), initiates a downstream signaling cascade. While the specific pathway for VN1R1 is under investigation, the canonical olfactory signaling pathway provides a model. This process involves the activation of a G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺), depolarization of the olfactory sensory neuron, and the generation of an action potential that travels to the brain.

Caption: General Olfactory Signaling Pathway for Hedione.

Neural Correlates of Hedione Perception